Welcome to the BenchChem Online Store!
molecular formula C9H8N4O2 B8014562 1-(3-amino-4-nitrophenyl)-1h-imidazole

1-(3-amino-4-nitrophenyl)-1h-imidazole

Cat. No. B8014562
M. Wt: 204.19 g/mol
InChI Key: CVGWDTJIPMBOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06040327

Procedure details

240 mmol of imidazole, 240 mmol of 2-amino4-chloronitrobenzene and 240 mmol of potassium carbonate in 450 ml of dimethylformamide (DMF) are stirred in a 1 litre round-bottomed flask. The mixture is maintained at 130° C. with stirring for 48 hours. After the DMF has been removed by evaporation, the residue is taken up in water. The precipitate that forms is filtered off and then washed with water. It is then dissolved in 550 ml of 1N hydrochloric acid. After insoluble material has been filtered off, the filtrate is rendered alkaline and the precipitate that forms is filtered off and washed with water. After drying, the expected product is obtained after purification by chromatography on silica gel using a dichloromethane/methanol mixture(95/5).
Quantity
240 mmol
Type
reactant
Reaction Step One
Quantity
240 mmol
Type
reactant
Reaction Step One
Quantity
240 mmol
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[NH2:6][C:7]1[CH:12]=[C:11](Cl)[CH:10]=[CH:9][C:8]=1[N+:14]([O-:16])=[O:15].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[NH2:6][C:7]1[CH:12]=[C:11]([N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)[CH:10]=[CH:9][C:8]=1[N+:14]([O-:16])=[O:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
240 mmol
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
240 mmol
Type
reactant
Smiles
NC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Name
Quantity
240 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
450 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
with stirring for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the DMF has been removed by evaporation
FILTRATION
Type
FILTRATION
Details
The precipitate that forms is filtered off
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
It is then dissolved in 550 ml of 1N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
After insoluble material has been filtered off
FILTRATION
Type
FILTRATION
Details
the precipitate that forms is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
NC=1C=C(C=CC1[N+](=O)[O-])N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.